molecular formula C24H20FN3O B2918193 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-95-3

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2918193
CAS No.: 847395-95-3
M. Wt: 385.442
InChI Key: AAPWXPVVACQHHI-UHFFFAOYSA-N
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Description

This compound is a pyrrolidin-2-one derivative featuring a benzyl-substituted 1H-1,3-benzodiazole (benzimidazole) moiety at the 4-position and a 2-fluorophenyl group at the 1-position of the pyrrolidinone ring. Its molecular formula is C24H19FN3O, with an average molecular weight of 384.43 g/mol and a ChemSpider ID of 847396-32-1 . The structural uniqueness arises from the combination of a fluorinated aromatic ring and a benzimidazole-pyrrolidinone scaffold, which may confer distinct physicochemical and biological properties compared to simpler heterocyclic analogs.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O/c25-19-10-4-6-12-21(19)27-16-18(14-23(27)29)24-26-20-11-5-7-13-22(20)28(24)15-17-8-2-1-3-9-17/h1-13,18H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPWXPVVACQHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a derivative of benzodiazole and pyrrolidinone, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula : C26H22F3N3O
Molecular Weight : 449.5 g/mol
IUPAC Name : 4-(1-benzyl-1H-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
InChI Key : GWGSPMHEJJYNKD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzodiazole and pyrrolidinone intermediates. Key reagents include strong bases and solvents such as DMF, often employing catalysts like palladium on carbon (Pd/C) for coupling reactions .

Antimicrobial Activity

Benzimidazole derivatives, including compounds similar to this compound, have demonstrated broad-spectrum antimicrobial properties. Research indicates that these compounds exhibit significant activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4aS. aureus50 µg/ml
4bE. coli62.5 µg/ml
4cC. albicans250 µg/ml

These findings suggest that the benzodiazole moiety enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications on the benzodiazole ring can significantly enhance cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for cancer progression and microbial resistance.

These interactions lead to a cascade of biochemical events that result in the desired therapeutic effects .

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical and preclinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus .
  • Anticancer Studies : Another investigation reported that a related compound induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, biological activities, and physicochemical properties.

Structural Analogs with Pyrrolidinone-Benzimidazole Core

Compound Name Substituents Molecular Formula Key Findings Reference
4-(1-Benzyl-1H-1,3-Benzodiazol-2-yl)-1-(2-Fluorophenyl)Pyrrolidin-2-One 1-(2-Fluorophenyl), 4-(1-Benzyl-benzimidazole) C24H19FN3O Core structure; no direct activity data in evidence. Potential applications inferred from analogs.
1-(4-Fluorobenzyl)-4-{1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]-1H-Benzimidazol-2-yl}Pyrrolidin-2-One 1-(4-Fluorobenzyl), 4-(Piperidinyl-ethyl-benzimidazole) C25H26FN4O2 Enhanced lipophilicity due to piperidinyl-ethyl chain; potential CNS activity (structural analogy to neuroactive agents).
1-[(Furan-2-yl)Methyl]-4-{1-[2-(Morpholin-4-yl)Ethyl]-1H-1,3-Benzodiazol-2-yl}Pyrrolidin-2-One 1-(Furylmethyl), 4-(Morpholinyl-ethyl-benzimidazole) C22H26N4O3 Polar morpholine substituent may improve solubility; furan group introduces π-π stacking potential.

Functionalized Pyrrolidinone Derivatives

Compound Name Core Structure Key Modifications Biological Activity Reference
1-(5-Chloro-2-Hydroxyphenyl)-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Pyrrolidin-2-One Pyrrolidinone with oxadiazole-thione Chlorophenol and thio-oxadiazole substituents 1.5× antioxidant activity of ascorbic acid (DPPH assay). Higher reducing power (OD = 1.149).
4-(1,3-Benzothiazol-2-yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-One Pyrazol-3-one with benzothiazole Propargyl and benzothiazole groups Reactivity in nucleophilic substitutions; catalytic applications in organic synthesis.
3-[1-(2,2-Difluoro-2H-1,3-Benzodioxol-4-yl)-1H-Pyrazol-5-yl]-1-[3-(Methanesulfonyl)Phenyl]Pyridazin-4(1H)-One Pyridazinone with fluorinated benzodioxole Difluorobenzodioxole and methanesulfonylphenyl High molecular weight (472.42 g/mol); potential kinase inhibition (structural similarity to kinase inhibitors).

Key Comparative Insights

  • Substituent Effects :

    • Fluorinated Aromatic Rings (e.g., 2-fluorophenyl in the target compound vs. 4-fluorobenzyl in ): Fluorine enhances metabolic stability and membrane permeability.
    • Heterocyclic Appendages : Benzimidazole (target compound) vs. benzothiazole or oxadiazole alters electron density, impacting binding to biological targets like enzymes or receptors.
    • Polar Groups : Morpholine (in ) or piperidine (in ) substituents improve solubility but may reduce blood-brain barrier penetration compared to lipophilic benzyl groups.
  • Biological Activity Trends: Antioxidant activity is pronounced in oxadiazole-thione derivatives (e.g., ), likely due to radical scavenging by sulfur and phenolic groups. Fluorinated benzodioxole-pyridazinone hybrids (e.g., ) exhibit structural motifs common in anti-inflammatory or anticancer agents.

Q & A

Q. Q1. What are the established synthetic routes for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A multi-step synthesis approach is typically employed, involving:

  • Step 1: Formation of the benzimidazole core via condensation of substituted o-phenylenediamine derivatives with carbonyl compounds under acidic conditions.
  • Step 2: Alkylation or benzylation at the N1 position using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (150°C, 20 hours) .
  • Step 3: Introduction of the 2-fluorophenyl group to the pyrrolidin-2-one moiety via nucleophilic substitution or coupling reactions.
    Optimization Strategies:
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor intermediates via TLC or HPLC to ensure purity before proceeding to subsequent steps.
  • Adjust solvent polarity (e.g., DMF vs. n-butanol) to enhance solubility of intermediates.

Q. Q2. How can the structural integrity and purity of this compound be validated during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and rule out tautomeric interferences in the benzimidazole ring .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns.
  • HPLC-PDA: Use reverse-phase chromatography with photodiode array detection to assess purity (>95%) and identify byproducts (e.g., unreacted benzyl halides) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. Q3. What in vitro pharmacological screening assays are appropriate for preliminary evaluation of this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at GABAₐ receptors (common for benzodiazepine analogs) using radioligand displacement (e.g., 3H^3H-flumazenil) .
  • Cellular Toxicity: Perform MTT assays on HEK-293 or neuronal cell lines to assess cytotoxicity at varying concentrations (1 nM–100 µM).
  • Metabolic Stability: Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation and predict in vivo half-life .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for target receptors?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents:
    • Replace the benzyl group with bulkier alkyl chains (e.g., tert-butyl) to probe steric effects.
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzimidazole ring to enhance electrophilicity .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., α1-His102 in GABAₐ) .
  • Functional Assays: Measure chloride ion flux in oocytes expressing recombinant GABAₐ receptor subtypes (α1β2γ2 vs. α5β3γ2) to assess subtype selectivity .

Q. Q5. How can conflicting data on the compound’s metabolic stability in rodent vs. human models be resolved?

Methodological Answer:

  • Cross-Species Microsome Assays: Compare degradation rates in human, rat, and mouse liver microsomes under standardized conditions (pH 7.4, 37°C) .
  • Identify Metabolites: Use LC-MS/MS to characterize phase I/II metabolites (e.g., hydroxylation at the pyrrolidinone ring) and quantify species-specific pathways.
  • CYP Inhibition Studies: Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for interspecies variability .

Q. Q6. What experimental designs are suitable for assessing the compound’s environmental impact and biodegradation?

Methodological Answer:

  • OECD 301F Test: Measure biodegradability in activated sludge over 28 days to determine half-life in aquatic systems .
  • Ecotoxicology Assays: Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 mg/L) and monitor developmental abnormalities .
  • Soil Column Studies: Analyze adsorption/desorption kinetics in loam or clay soils to predict groundwater contamination risks .

Q. Q7. How can computational modeling guide the optimization of pharmacokinetic properties while minimizing toxicity?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate logP (target <3), blood-brain barrier permeability, and hERG channel inhibition risks .
  • QSAR Models: Correlate structural descriptors (e.g., polar surface area, H-bond donors) with in vivo clearance rates from historical data .
  • Toxicity Profiling: Apply DEREK Nexus to flag structural alerts (e.g., Michael acceptors in the pyrrolidinone ring) linked to genotoxicity .

Q. Q8. What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Chemistry Optimization: Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Screening: Test palladium/copper catalysts for coupling steps to improve atom economy and reduce metal leaching .
  • Purification: Implement continuous-flow chromatography or crystallization-driven purification to handle larger batches .

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